4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol
Description
4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol is a brominated phenolic compound featuring a trifluoromethoxy-substituted anilino methyl group at the 2-position. Its molecular formula is C₁₄H₁₀BrF₃NO₂, with a molecular weight of 357.14 g/mol. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-2-[[4-(trifluoromethoxy)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-7,19-20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSVYZGYQEVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol, identified by CAS number 868256-51-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C14H11BrF3NO2
- Molecular Weight : 362.15 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 450.8 °C
- LogP : 4.18 (indicating good lipophilicity)
The biological activity of this compound is largely attributed to its ability to interact with various enzymatic targets through hydrogen bonding and halogen interactions, particularly due to the presence of the trifluoromethoxy group. This structural feature enhances its metabolic stability and membrane permeability, facilitating interactions with protein targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects against several key enzymes:
| Enzyme | IC50 (μM) | Comments |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | 7.7 | Effective against cholinesterases |
| Cyclooxygenase-2 (COX-2) | Not specified | Potential anti-inflammatory activity |
| Lipoxygenase (LOX-15) | Not specified | Antioxidant potential |
The compound's dual inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including:
- MCF-7 (breast cancer) : Significant cytotoxicity observed.
- Hek293 (human embryonic kidney cells) : Lower toxicity compared to MCF-7.
These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
-
Study on Cholinesterase Inhibition :
A study evaluated the inhibitory effects of various derivatives of compounds similar to this compound against AChE and BChE. The results showed that modifications in the phenyl substituents significantly affected enzyme inhibition potency, highlighting the importance of structural features in drug design . -
Antioxidant Activity Assessment :
Research involving antioxidant activity demonstrated that compounds with trifluoromethoxy groups exhibited enhanced free radical scavenging capabilities. This property is beneficial for developing therapeutics targeting oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aniline Moiety
The compound’s structural analogs differ primarily in the substituents on the aniline ring. Key examples include:
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS 868256-54-6)
- Molecular Formula: C₁₃H₉BrF₃NO
- Molecular Weight : 332.12 g/mol
- Key Features : Three fluorine atoms at the 2,4,5-positions of the aniline ring.
- Properties : Higher lipophilicity (XLogP3 = 4) compared to the target compound due to increased fluorine content .
4-Bromo-2-[(4-fluoro-2-methylanilino)methyl]benzenol (CAS 868256-53-5)
- Molecular Formula: C₁₄H₁₃BrFNO
- Molecular Weight : 310.16 g/mol
- Key Features : A fluorine atom at the 4-position and a methyl group at the 2-position.
- Properties : Lower molecular weight and reduced steric hindrance compared to trifluoromethoxy derivatives .
4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol (CAS 338750-58-6)
Structural and Electronic Effects
Key Observations :
- Lipophilicity : The trifluoromethoxy group (-OCF₃) balances lipophilicity and electronic effects, whereas trifluoro derivatives (e.g., 2,4,5-trifluoro) exhibit higher XLogP3 values.
Challenges and Opportunities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
